![molecular formula C8H7N3O2 B12862725 2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
2-Aminobenzo[d]oxazole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzo[d]oxazole-7-carboxamide is a heterocyclic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an oxazole ring fused with a benzene ring, with an amino group at the 2-position and a carboxamide group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]oxazole-7-carboxamide can be achieved through various methods. One common approach involves the cyclization of 2-aminophenol with cyanogen bromide, followed by the introduction of the carboxamide group. Another method includes the reaction of 2-aminophenol with phosgene, followed by cyclization and subsequent introduction of the carboxamide group.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of microwave-assisted procedures. This method provides rapid access to the compound under mild conditions, making it suitable for large-scale production. The use of green media and catalyst-free conditions further enhances the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminobenzo[d]oxazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
2-Aminobenzo[d]oxazole-7-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme functions and receptor interactions.
Medicine: The compound exhibits potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Aminobenzo[d]oxazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their functions. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-Aminobenzimidazole: Contains an imidazole ring instead of an oxazole ring.
2-Aminobenzoxazole: Lacks the carboxamide group at the 7-position.
Uniqueness
2-Aminobenzo[d]oxazole-7-carboxamide is unique due to the presence of both the amino and carboxamide groups, which contribute to its diverse biological activities. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H7N3O2 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-amino-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C8H7N3O2/c9-7(12)4-2-1-3-5-6(4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) |
Clé InChI |
CIZXVQHALMBXKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


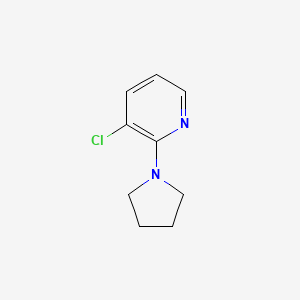
![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
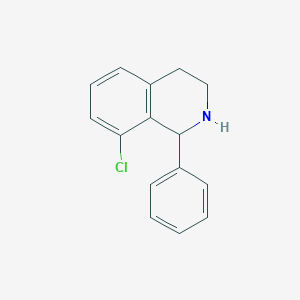

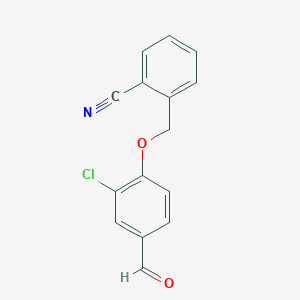

![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
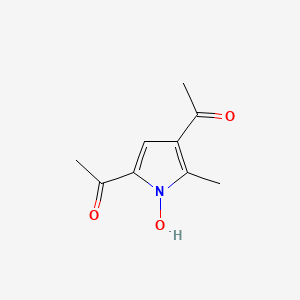
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
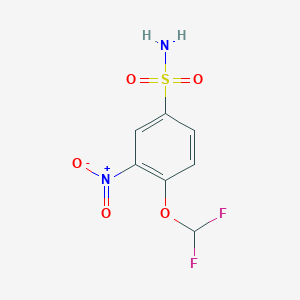
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
